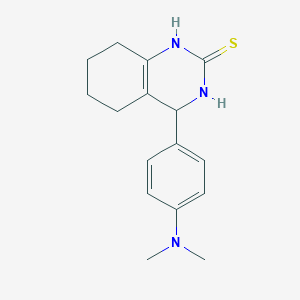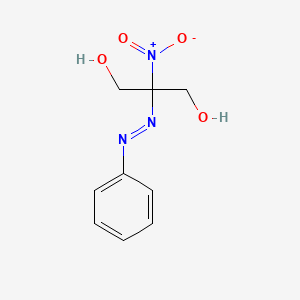
2-Nitro-2-phenyldiazenylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2-phenyldiazenylpropane-1,3-diol is a chemical compound with the molecular formula C9H11NO4 It is known for its unique structure, which includes a nitro group, a phenyl group, and a diazenyl group attached to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-phenyldiazenylpropane-1,3-diol typically involves the nitration of phenylpropane-1,3-diol followed by diazotization. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Common reagents used in the synthesis include nitric acid, sulfuric acid, and sodium nitrite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring safety measures are in place to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-2-phenyldiazenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diazenyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2-phenyldiazenylpropane-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitro-2-phenyldiazenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-2-phenylpropane-1,3-diol: Similar structure but lacks the diazenyl group.
2-Nitro-2-phenyldiazenylbutane-1,4-diol: Similar structure with a longer carbon chain.
2-Nitro-2-phenyldiazenylethane-1,2-diol: Similar structure with a shorter carbon chain.
Uniqueness
2-Nitro-2-phenyldiazenylpropane-1,3-diol is unique due to the presence of both nitro and diazenyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90559-65-2 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-nitro-2-phenyldiazenylpropane-1,3-diol |
InChI |
InChI=1S/C9H11N3O4/c13-6-9(7-14,12(15)16)11-10-8-4-2-1-3-5-8/h1-5,13-14H,6-7H2 |
InChI-Schlüssel |
LNKDGDXQTGSTRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(CO)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
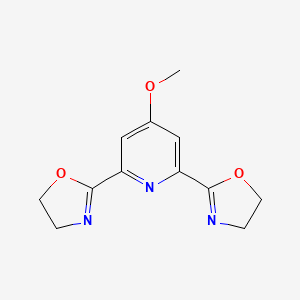
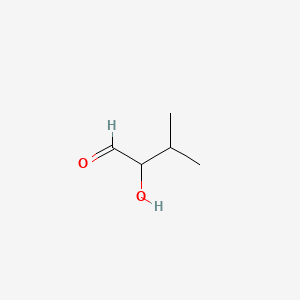

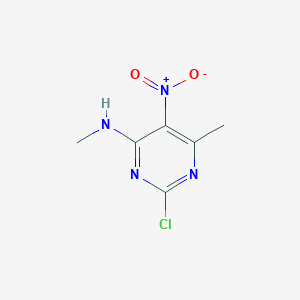
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
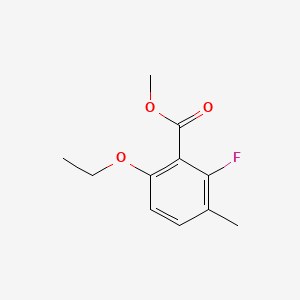

![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
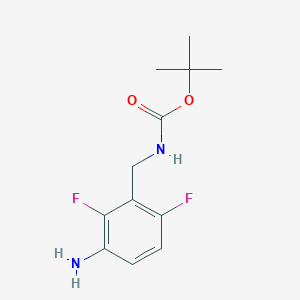
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
